1-o-Tetradecylglycerol, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-o-Tetradecylglycerol, ®- involves the reaction of tetradecyl alcohol with glycidol under specific conditions. The reaction typically requires a catalyst, such as a strong acid or base, to facilitate the formation of the ether bond between the alcohol and glycidol . Industrial production methods may involve the use of photomixotrophic cell suspension cultures of rape (Brassica napus) to produce complex ether glycerolipids from exogenous alkylglycerols .
Chemical Reactions Analysis
1-o-Tetradecylglycerol, ®- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-o-Tetradecylglycerol, ®- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-o-Tetradecylglycerol, ®- involves its incorporation into cellular membranes, where it influences membrane fluidity and function. It acts on molecular targets such as glycerophospholipids and enzymes involved in lipid metabolism . The pathways involved include the biosynthesis of ether glycerophospholipids and the modulation of signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
1-o-Tetradecylglycerol, ®- can be compared with other similar compounds, such as:
1-o-Hexadecylglycerol: Similar in structure but with a longer alkyl chain.
1-o-Octadecylglycerol: Another similar compound with an even longer alkyl chain.
Properties
CAS No. |
82873-40-3 |
---|---|
Molecular Formula |
C17H36O3 |
Molecular Weight |
288.5 g/mol |
IUPAC Name |
(2R)-3-tetradecoxypropane-1,2-diol |
InChI |
InChI=1S/C17H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20-16-17(19)15-18/h17-19H,2-16H2,1H3/t17-/m1/s1 |
InChI Key |
JSSKAZULTFHXBH-QGZVFWFLSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCOC[C@@H](CO)O |
Canonical SMILES |
CCCCCCCCCCCCCCOCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.